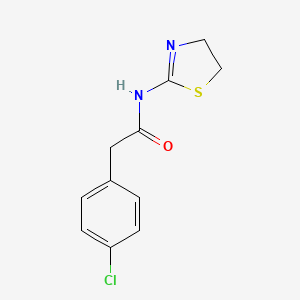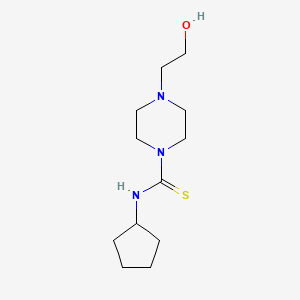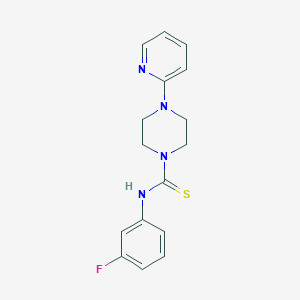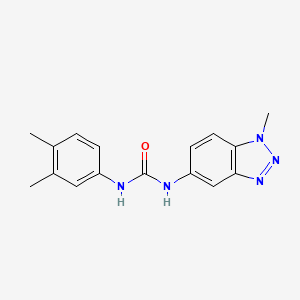![molecular formula C18H19NO3S B5750040 PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5750040.png)
PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the formation of the cyclopenta[b]thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzamido moieties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, thiophene derivatives, including this compound, are studied for their potential as bioactive molecules. They have shown promise in various assays for antimicrobial, anticancer, and anti-inflammatory activities .
Medicine
Medicinally, thiophene derivatives are investigated for their potential therapeutic applications. This compound, with its benzamido and carboxylate groups, may interact with biological targets, making it a candidate for drug development .
Industry
In industry, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials .
Mecanismo De Acción
The mechanism of action of PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
PROPAN-2-YL 2-BENZAMIDO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: This compound is structurally similar but lacks the fully aromatic thiophene ring, which may affect its reactivity and biological activity.
Other Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Uniqueness
The unique combination of the benzamido group and the cyclopenta[b]thiophene core in PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE provides distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
propan-2-yl 2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11(2)22-18(21)15-13-9-6-10-14(13)23-17(15)19-16(20)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRMTMCKBIZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B5749966.png)

![N'-(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)ethane-1,2-diamine](/img/structure/B5749977.png)
![N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine](/img/structure/B5749984.png)
![5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)


![7,7-Dimethyl-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)




![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)
